Rosoxacin hemisulfate is a quinolone derivative antibiotic primarily used for treating various bacterial infections, including those affecting the respiratory tract, urinary tract, gastrointestinal system, and central nervous system. It is chemically classified as a 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)-3-quinolinecarboxylic acid. The compound is recognized for its efficacy against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.
Rosoxacin is derived from the broader class of quinolone antibiotics, which are characterized by their bicyclic structure containing a quinoline moiety. It is specifically classified under the fluoroquinolone category due to its structural similarities with other members of this group, such as ciprofloxacin and norfloxacin. The compound's development was aimed at enhancing antibacterial activity while minimizing resistance mechanisms commonly observed in bacterial pathogens.
The synthesis of Rosoxacin involves several key steps, typically starting from the condensation of appropriate quinoline derivatives with carboxylic acids. The process can be outlined as follows:
The reaction conditions typically require careful control of temperature (ranging from room temperature to 200 °C) and the use of solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the reactions without excessive side products .
Rosoxacin has a molecular formula of and a molar mass of approximately 294.3047 g/mol. Its structure features:
The three-dimensional conformation of Rosoxacin allows it to effectively interact with bacterial enzymes, critical for its mechanism of action.
Rosoxacin undergoes various chemical reactions that contribute to its pharmacological properties:
These reactions are vital for understanding how Rosoxacin interacts with biological systems and contributes to its therapeutic profile.
Rosoxacin exerts its antibacterial effects primarily through the inhibition of bacterial topoisomerases, specifically:
By binding to these enzymes, Rosoxacin disrupts DNA replication and repair processes, ultimately leading to bacterial cell death. The binding affinity of Rosoxacin to these targets is significant enough to overcome common resistance mechanisms employed by bacteria .
These properties are crucial for determining the drug's pharmacokinetics and dynamics within biological systems.
Rosoxacin is primarily utilized in clinical settings for treating various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its applications extend beyond general antibacterial use:
Rosoxacin hemisulfate comprises a 1-ethyl-4-oxoquinoline-3-carboxylic acid core substituted at C7 with a pyridinyl group, forming a planar, bicyclic aromatic system. The hemisulfate salt is generated via proton transfer between the quinolone carboxylic acid group and sulfuric acid, resulting in a stable crystalline monohydrate. The compound lacks chiral centers but features tautomerism at the C4 carbonyl/C3 carboxylic acid junction, influencing its hydrogen-bonding capacity. Key molecular descriptors include:
Table 1: Molecular Descriptors of Rosoxacin Hemisulfate
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₄N₂O₃·½H₂SO₄ |
Molecular Weight | 343.34 g/mol |
CAS Registry Number | 40034-42-2 |
Alternate Names | Acrosoxacin hemisulfate, Eradacin hemisulfate, Win 35213 hemisulfate [1] [6] [10] |
XLogP | 3.0 (predicted) |
The pyridinyl ring enhances DNA-binding affinity, while the ethyl group at N1 optimizes steric interaction with the gyrase binding pocket [3].
Industrial synthesis involves a Gould-Jacobs reaction sequence:
Purification employs recrystallization from aqueous ethanol, yielding >98% purity confirmed by HPLC. Critical process parameters include pH control (5.0–6.0) during salt formation and strict temperature regulation (<40°C) to prevent desulfonation [6] [10].
Solubility: The compound exhibits pH-dependent solubility. It is sparingly soluble in water (0.0209 mg/mL at 25°C) but highly soluble in dimethyl sulfoxide (DMSO; 20.83 mg/mL). Solubility increases in alkaline buffers due to deprotonation of the carboxylic acid group [2] [8].
Table 2: Solubility Profile of Rosoxacin Hemisulfate
Solvent System | Solubility (mg/mL) | Conditions |
---|---|---|
Water | 0.0209 | 25°C |
DMSO | 20.83 | 25°C |
0.1M NaOH | >50 | 25°C |
Ethanol/Water (1:1) | 3.5 | 25°C |
Stability: Rosoxacin hemisulfate is hygroscopic and degrades under UV light (>300 nm). Optimal storage requires desiccated conditions at 4°C. Solid-state stability exceeds 24 months when protected from moisture and light, while solutions in DMSO remain stable for 1 year at -20°C [6] [8].
Crystallography: The hemisulfate salt crystallizes as needle-like monohydrates in the monoclinic P2₁/c space group. X-ray diffraction confirms ionic bonding between the protonated quinolone carboxylate and bisulfate ions, with water molecules bridging via hydrogen bonds (O-H···O-S). This lattice structure enhances thermal stability (decomposition >290°C) [6] [10].
Nuclear Magnetic Resonance (NMR)¹H NMR (400 MHz, DMSO-d₆) key assignments [9]:
¹³C NMR confirms carbonyl resonances at δ 176.5 (C-4 ketone) and δ 167.8 (carboxylic acid), consistent with quinolone topology.
Fourier-Transform Infrared (FTIR) SpectroscopyCritical vibrational modes (cm⁻¹) [9] [10]:
Mass SpectrometryElectrospray ionization (ESI-MS) in positive mode shows:
Table 3: Characteristic Spectral Assignments
Technique | Peak Position | Assignment |
---|---|---|
¹H NMR | 8.92 ppm | Quinoline H-2 |
¹³C NMR | 176.5 ppm | Quinoline C-4 carbonyl |
FTIR | 1712 cm⁻¹ | Carboxylic acid C=O stretch |
ESI-MS | 343.3 m/z | [Rosoxacin hemisulfate + Na]⁺ |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9